5H-pyrimido[5,4-e][1,4]diazepine
CAS No.: 70623-80-2
Cat. No.: VC18710784
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 70623-80-2 |
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Molecular Formula | C7H6N4 |
Molecular Weight | 146.15 g/mol |
IUPAC Name | 5H-pyrimido[5,4-e][1,4]diazepine |
Standard InChI | InChI=1S/C7H6N4/c1-2-10-6-4-9-5-11-7(6)3-8-1/h1-5,10H |
Standard InChI Key | LHALJBGFCHNCIK-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=CC2=NC=NC=C2N1 |
Introduction
Chemical Structure and Nomenclature
The compound 5H-pyrimido[5,4-e][1, diazepine consists of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) fused to a seven-membered diazepine ring (containing two nitrogen atoms at positions 1 and 4). The fusion occurs between the pyrimidine’s C5 and C4 positions and the diazepine’s C4 and C5 positions, as denoted by the [5,4-e] and descriptors .
Table 1: Core Structural Data
The tert-butyl-protected derivative, Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e] diazepine-5,8(9H)-dicarboxylate (CAS: 1250997-39-7), exemplifies functionalization at the N(5) and N(8) positions, with a molecular weight of 365.4 g/mol.
Synthetic Methodologies
Acylation/Cyclization Sequence
De la Torre et al. (2016) developed a high-throughput method starting from 6-aminopyrimidin-5-carbaldehydes. The process involves:
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Reductive amination: Conversion to 6-amino-5-(amino)methylpyrimidines.
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Acylation: Reaction with haloacyl halides (e.g., chloroacetyl chloride) to form intermediates.
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Cyclization: Base-mediated intramolecular nucleophilic attack to yield the diazepine ring .
This method achieves yields >90% but faces competition from indolinone or acrylamide byproducts under specific conditions .
Five-Step Library Synthesis
Xiang et al. (2010) reported a route starting from 4,6-dichloropyrimidine-5-carbaldehyde:
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Aminoester condensation: Introduction of N-substituted amino acid esters.
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Amine coupling: Sequential reactions with primary/secondary amines.
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Cyclocondensation: Acid- or base-mediated ring closure.
This approach produced a 33-member library of 8,9-dihydro-5H-pyrimido[4,5-e] diazepin-7(6H)-ones in 65–92% yields .
Table 2: Comparison of Synthetic Routes
Biological Relevance and Applications
While direct biological data for 5H-pyrimido[5,4-e][1, diazepine remains limited, structural analogs exhibit notable activities:
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Anticancer potential: Pyrimido[4,5-b][1, diazepines inhibit topoisomerase II and tubulin polymerization .
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CNS modulation: The diazepine core interacts with GABAₐ receptors, suggesting anxiolytic or sedative applications .
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Antimicrobial activity: Derivatives with electron-withdrawing substituents show efficacy against Gram-positive bacteria .
Table 3: Functionalized Derivatives and Applications
Structural and Computational Insights
X-ray crystallography of intermediates (e.g., ((4-aminopyrimidin-5-yl)-methyl)-2-chloroacetamide) confirms planar geometry at the pyrimidine ring and tetrahedral geometry at the acylation site . Density Functional Theory (DFT) studies reveal:
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Electrostatic potential: Negative charge localization at pyrimidine N1 and diazepine N4, favoring hydrogen bonding .
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Tautomerism: Prototropic shifts between N(9)–H and N(7)–H forms influence reactivity.
Challenges and Future Directions
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Stereochemical control: Non-planar diazepine rings introduce chirality, necessitating asymmetric synthesis methods.
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Solubility optimization: Hydrophobic tert-butyl groups in derivatives like CAS 1250997-39-7 limit aqueous compatibility.
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Target validation: High-throughput screening against kinase or GPCR panels could identify lead compounds.
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